molecular formula C26H24Cl2O3 B11163390 3-[(2,4-dichlorobenzyl)oxy]-2-hexyl-6H-benzo[c]chromen-6-one

3-[(2,4-dichlorobenzyl)oxy]-2-hexyl-6H-benzo[c]chromen-6-one

Cat. No.: B11163390
M. Wt: 455.4 g/mol
InChI Key: UZMLRNSOQYGMBJ-UHFFFAOYSA-N
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Description

3-[(2,4-dichlorobenzyl)oxy]-2-hexyl-6H-benzo[c]chromen-6-one is a synthetic organic compound characterized by its complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,4-dichlorobenzyl)oxy]-2-hexyl-6H-benzo[c]chromen-6-one typically involves multiple steps, starting from readily available precursors. One common route involves the alkylation of a benzo[c]chromen derivative with 2,4-dichlorobenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-[(2,4-dichlorobenzyl)oxy]-2-hexyl-6H-benzo[c]chromen-6-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, converting ketones or aldehydes into alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where the 2,4-dichlorobenzyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted benzo[c]chromen derivatives.

Scientific Research Applications

3-[(2,4-dichlorobenzyl)oxy]-2-hexyl-6H-benzo[c]chromen-6-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-[(2,4-dichlorobenzyl)oxy]-2-hexyl-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2,4-dichlorobenzyl)oxy]-6H-benzo[c]chromen-6-one
  • 3-[(2,6-dichlorobenzyl)oxy]-2-hexyl-6H-benzo[c]chromen-6-one
  • 3-[(2,4-dichlorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Uniqueness

3-[(2,4-dichlorobenzyl)oxy]-2-hexyl-6H-benzo[c]chromen-6-one stands out due to its specific substitution pattern and the presence of the hexyl group, which may confer unique physical and chemical properties

Properties

Molecular Formula

C26H24Cl2O3

Molecular Weight

455.4 g/mol

IUPAC Name

3-[(2,4-dichlorophenyl)methoxy]-2-hexylbenzo[c]chromen-6-one

InChI

InChI=1S/C26H24Cl2O3/c1-2-3-4-5-8-17-13-22-20-9-6-7-10-21(20)26(29)31-25(22)15-24(17)30-16-18-11-12-19(27)14-23(18)28/h6-7,9-15H,2-5,8,16H2,1H3

InChI Key

UZMLRNSOQYGMBJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC2=C(C=C1OCC3=C(C=C(C=C3)Cl)Cl)OC(=O)C4=CC=CC=C42

Origin of Product

United States

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